Synthetic Versatility via Reactive Ketone Handle
4-Acetonylquinazoline possesses a ketone functional group at the C-4 position, providing a synthetic handle that is absent in simpler 4-alkylquinazolines. This allows for derivatization through condensation, reduction, and nucleophilic addition reactions that are not possible with 4-methylquinazoline [1]. The acetonyl group serves as a linchpin for constructing more complex kinase modulator scaffolds, as described in patent literature for alkylquinazoline-based therapeutics [2].
| Evidence Dimension | Functional Group Reactivity |
|---|---|
| Target Compound Data | Contains a reactive ketone (C=O) moiety. |
| Comparator Or Baseline | 4-Methylquinazoline (contains only C-H bonds at the C-4 substituent). |
| Quantified Difference | N/A (Qualitative Chemical Reactivity Difference) |
| Conditions | Standard organic synthesis conditions. |
Why This Matters
This qualitative difference in reactivity enables synthetic pathways that are inaccessible to non-ketone analogs, making 4-acetonylquinazoline an essential and non-substitutable intermediate for specific drug discovery projects.
- [1] Romero, A.H. et al. (2023). Optimization of the 2-arylquinazoline-4(3H)one scaffold. RSC Med. Chem., 14, 1992-2006. DOI: 10.1039/D3MD00243H. View Source
- [2] Google Patents. US20070021436A1: Intermediates useful in the synthesis of alkylquinoline and alkylquinazoline kinase modulators. View Source
